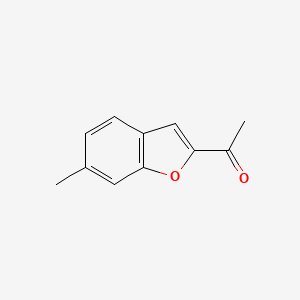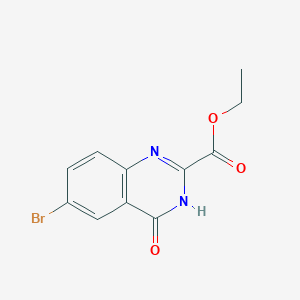
N-EthylAzilsartanMedoxomil
Vue d'ensemble
Description
N-EthylAzilsartanMedoxomil is a derivative of Azilsartan Medoxomil, which is an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This compound is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, Azilsartan, which selectively binds to the AT1 receptor, blocking the effects of angiotensin II, a potent vasoconstrictor .
Applications De Recherche Scientifique
N-EthylAzilsartanMedoxomil has several applications in scientific research:
Mécanisme D'action
Target of Action
N-EthylAzilsartanMedoxomil primarily targets the angiotensin II type 1 receptor (AT1 receptor) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure .
Mode of Action
This compound is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration . Azilsartan selectively binds to AT1 receptors as an antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system. By blocking the AT1 receptor, this compound inhibits the action of angiotensin II, a peptide hormone that is a principal pressor agent in this system . This results in vasodilation and a reduction in the volume of circulating blood, leading to a decrease in blood pressure .
Pharmacokinetics
This compound is quickly absorbed from the gut, independently of food intake . It is a prodrug that is broken down to azilsartan, which belongs in the angiotensin-receptor blocking (ARB) drug class . The bioavailability of this compound is about 60% .
Result of Action
The molecular and cellular effects of this compound include enhanced adipogenesis and greater effects on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation in the absence of exogenously supplemented angiotensin II .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption and metabolism of the drug can be affected by factors such as the pH level of the stomach and the presence of other substances in the gastrointestinal tract. This compound is quickly absorbed from the gut, independently of food intake , suggesting that its action is relatively stable under different environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-EthylAzilsartanMedoxomil involves several steps, starting from the basic structure of Azilsartan. The process typically includes:
Formation of Azilsartan: This involves the reaction of 2-ethoxy-1-({4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]phenyl}methyl)-1H-benzimidazole-7-carboxylic acid with appropriate reagents.
Ethylation: The ethylation of Azilsartan is achieved using ethylating agents under controlled conditions to form N-EthylAzilsartan.
Medoxomil Ester Formation: The final step involves the esterification of the N-EthylAzilsartan with medoxomil chloride in the presence of a base to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
N-EthylAzilsartanMedoxomil undergoes several types of chemical reactions, including:
Hydrolysis: In the gastrointestinal tract, it is hydrolyzed to its active form, Azilsartan.
Oxidation: It can undergo oxidative degradation, particularly in the presence of hydrogen peroxide.
Substitution: Various substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Hydrolysis: Enzymatic conditions in the gastrointestinal tract.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles under controlled conditions
Major Products
Hydrolysis: Azilsartan.
Oxidation: Oxidized derivatives of Azilsartan.
Substitution: Substituted benzimidazole derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Azilsartan Medoxomil: The parent compound, also an ARB used for hypertension.
Valsartan: Another ARB with similar antihypertensive effects.
Olmesartan: An ARB with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
N-EthylAzilsartanMedoxomil is unique due to its ethyl group, which may confer different pharmacokinetic properties compared to its parent compound, Azilsartan Medoxomil. This modification can potentially affect its absorption, distribution, metabolism, and excretion .
Propriétés
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(4-ethyl-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O8/c1-4-35-28(34-44-31(35)38)23-10-7-6-9-22(23)21-15-13-20(14-16-21)17-36-27-24(11-8-12-25(27)33-30(36)40-5-2)29(37)41-18-26-19(3)42-32(39)43-26/h6-16H,4-5,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYPVLTVAXBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NOC1=O)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OCC6=C(OC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)



![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)
![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)



![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)
